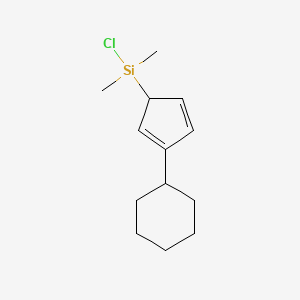
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexyl group attached to a cyclopentadienyl ring, which is further bonded to a dimethylsilane group with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane typically involves the reaction of cyclohexylcyclopentadienyl lithium with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of alkoxy- or amino-substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of different silanes depending on the reducing agent used.
Scientific Research Applications
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexyl and cyclopentadienyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Chloro(chloromethyl)dimethylsilane
- Dichlorodimethylsilane
- Chlorodimethylsilane
Uniqueness
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is unique due to the presence of both cyclohexyl and cyclopentadienyl groups, which provide distinct steric and electronic properties. This makes it different from other similar compounds that may only have simpler alkyl or aryl groups attached to the silicon atom .
Properties
CAS No. |
675882-69-6 |
|---|---|
Molecular Formula |
C13H21ClSi |
Molecular Weight |
240.84 g/mol |
IUPAC Name |
chloro-(3-cyclohexylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
InChI |
InChI=1S/C13H21ClSi/c1-15(2,14)13-9-8-12(10-13)11-6-4-3-5-7-11/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
HMSOIMZDUARLAL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C=CC(=C1)C2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


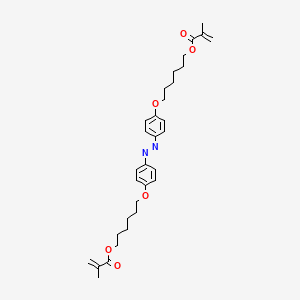
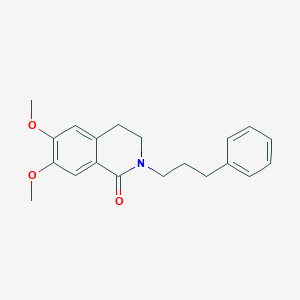
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
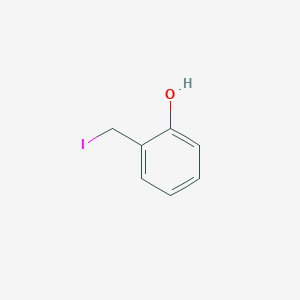
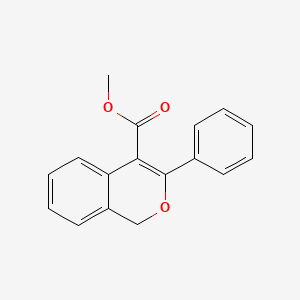

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
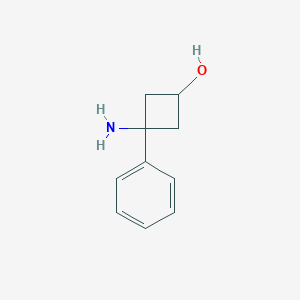
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

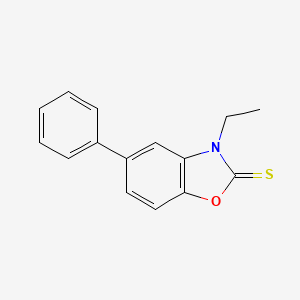
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
